4,6-Dibromo-2-methylbenzo[d]thiazole
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Overview
Description
4,6-Dibromo-2-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . This compound is characterized by the presence of two bromine atoms at positions 4 and 6, and a methyl group at position 2 on the benzo[d]thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-methylbenzo[d]thiazole typically involves the bromination of 2-methylbenzo[d]thiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like chloroform or acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]thiazole derivatives, while oxidation and reduction can lead to the formation of different functionalized thiazoles .
Scientific Research Applications
4,6-Dibromo-2-methylbenzo[d]thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters . The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole: Lacks the bromine substituents and has different chemical properties.
6-Bromo-2-methylbenzo[d]thiazole: Contains only one bromine atom, leading to different reactivity and applications.
2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline: A structurally related compound with additional functional groups.
Uniqueness
4,6-Dibromo-2-methylbenzo[d]thiazole is unique due to the presence of two bromine atoms, which significantly influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5Br2NS |
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Molecular Weight |
307.01 g/mol |
IUPAC Name |
4,6-dibromo-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 |
InChI Key |
QENANIFCQZEEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2Br)Br |
Origin of Product |
United States |
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